Conformational Fingerprint vs. Para-Chloro Isomer
The ortho-chlorophenyl substitution in the target compound generates a distinct dihedral angle between the 2-phenyl ring and the benzimidazole core compared to the para-chloro isomer. Terahertz time-domain spectroscopy (THz-TDS) in the 0.2–2.5 THz range reveals that 2-(2-chlorophenyl)benzimidazole and 2-(4-chlorophenyl)benzimidazole exhibit distinctive differences in the number, amplitude, and frequency position of absorption peaks, confirmed by density functional theory (DFT) calculations [1]. These spectral differences arise from variations in van der Waals forces and molecular dihedral angles within the crystal lattice [1].
| Evidence Dimension | Terahertz absorption peak number and distribution (0.2–2.5 THz) |
|---|---|
| Target Compound Data | 2-(2-Chlorophenyl)benzimidazole (parent scaffold of the target compound bearing the ortho-Cl moiety): distinct fingerprint absorption pattern with characteristic peak positions validated by DFT |
| Comparator Or Baseline | 2-(4-Chlorophenyl)benzimidazole (para-Cl isomer): different number of absorption peaks, different amplitudes, and different frequency positions relative to the ortho isomer |
| Quantified Difference | Qualitatively distinct THz fingerprint spectra; even a single change in chlorine atom position (ortho → para) on the phenyl ring leads to major differences in THz absorption profiles |
| Conditions | THz-TDS in the range 0.2–2.5 THz; DFT simulations at the theoretical level validated against experimental spectra (Song et al., 2018) |
Why This Matters
This conformational difference directly impacts solid-state recognition, molecular packing, and potential polymorph-dependent bioavailability, making the ortho-chloro isomer chemically non-substitutable for the para-chloro variant in crystallization, formulation, and solid-state analytical method development workflows.
- [1] Song, M.; Yang, F.; Liu, L.; Su, C. Research on the differences between 2-(2-Chlorophenyl)benzimidazole and 2-(4-Chlorophenyl)benzimidazole based on terahertz time domain spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 2018, 196, 49–57. View Source
